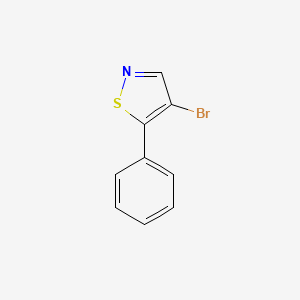

4-Bromo-5-phenylisothiazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H6BrNS |

|---|---|

Molekulargewicht |

240.12 g/mol |

IUPAC-Name |

4-bromo-5-phenyl-1,2-thiazole |

InChI |

InChI=1S/C9H6BrNS/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H |

InChI-Schlüssel |

NEVAMZXLBJXXHB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C=NS2)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Bromo 5 Phenylisothiazole

De Novo Isothiazole (B42339) Ring Annulation Strategies

De novo synthesis offers a versatile pathway to the isothiazole core by assembling it from simpler, non-cyclic precursors. This approach is valuable for creating substituted isothiazoles by incorporating the desired functional groups into the initial building blocks.

The formation of the isothiazole ring from open-chain molecules is a cornerstone of heterocyclic synthesis. These methods typically involve the reaction of a component containing a pre-formed C-C-C-N or C-C-S fragment with a reagent that provides the missing atoms to complete the five-membered ring.

A common strategy involves the cyclization of thioamides with α-haloketones or their equivalents. While the Hantzsch synthesis is famous for producing thiazoles (1,3-thiazoles), analogous principles can be applied for isothiazoles (1,2-thiazoles). For the target molecule, this could conceptually involve the reaction of a β-ketothioamide with an oxidizing agent to form the N-S bond. Another approach is the reaction between enamines, β-aminocrotonates, or similar precursors with a sulfur source and an oxidizing agent. Radical cyclization reactions, where a radical is generated on an acyclic precursor tethered to an appropriate acceptor, also represent a potential, albeit less common, route for forming the isothiazole ring structure. tandfonline.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. researchgate.net For isothiazole synthesis, MCRs provide a powerful method for rapidly assembling the core structure with desired substitutions.

A notable three-component strategy for the synthesis of substituted isothiazoles has been developed utilizing enaminoesters, elemental sulfur, and bromodifluoroacetamides or esters. acs.orgorganic-chemistry.org While not directly producing the target compound, this methodology highlights the MCR approach. By selecting appropriate starting materials, it is conceptually feasible to design a three-component reaction that yields the 4-bromo-5-phenylisothiazole skeleton. For instance, a reaction involving a phenyl-substituted ketone, an activated nitrile, and a sulfur/bromine source could potentially lead to the desired product in a one-pot process. tandfonline.com Another protocol describes a transition-metal-free three-component annulation of alkynones, potassium ethylxanthate, and ammonium (B1175870) iodide, which offers a pathway to diverse isothiazoles that could be adapted for the target molecule. researchgate.net

Table 1: Representative Multicomponent Reaction for Isothiazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Conditions | Product Type | Ref |

| Enaminoester | Sulfur (S₈) | Bromodifluoro-acetamide/ester | Cu powder / Na₃PO₄ | Heat | Substituted Isothiazoles | organic-chemistry.org |

| Alkynone | Potassium Ethylxanthate | Ammonium Iodide | None (Transition-metal-free) | Heat | Substituted Isothiazoles | researchgate.net |

Oxidative cyclization is a key method where the final ring-forming step involves the formation of a bond—in this case, the S-N bond of the isothiazole ring—under oxidative conditions. beilstein-journals.orgresearchgate.net These reactions often start with a precursor that has all the necessary atoms in place but requires an oxidant to facilitate the final ring closure.

One such pathway involves the oxidative cyclization of thiohydroximic acids using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of an acid. beilstein-journals.org Another relevant strategy is the silver-catalyzed domino oxidative cyclization of unprotected 2-alkynylanilines, which, while leading to 2,1-benzisoxazoles (anthranils), demonstrates the principle of using a metal catalyst and an oxidant like Oxone to form an N-O bond, a concept adaptable to N-S bond formation. universite-franco-italienne.org For the synthesis of this compound, a hypothetical precursor such as a β-thioxo amide or enethiol-amine could be subjected to an oxidant like iodine or hydrogen peroxide to induce cyclization and form the N-S bond. nih.gov

Functionalization of Pre-existing Isothiazole Cores to Obtain this compound

An alternative and often more direct route to this compound involves starting with a simpler, pre-formed isothiazole ring and introducing the required substituents at the C4 and C5 positions. This approach hinges on the ability to control the regioselectivity of the reactions.

The introduction of a bromine atom at a specific position on an aromatic ring is a fundamental transformation in organic synthesis. For the synthesis of this compound, this involves the selective bromination of 5-phenylisothiazole (B86038) at the C4 position. The electronic nature of the isothiazole ring and the phenyl substituent directs the electrophilic attack.

A highly efficient and regioselective method for this transformation has been reported. rsc.org The reaction involves treating 5-phenylisothiazole with molecular bromine in glacial acetic acid, using anhydrous potassium acetate (B1210297) as a base. This procedure yields this compound in high yield (approximately 90%). rsc.org The use of N-Bromosuccinimide (NBS) is another common method for achieving regioselective bromination on heterocyclic systems. beilstein-journals.org

Table 2: Regioselective Bromination of 5-Phenylisothiazole

| Starting Material | Brominating Agent | Base | Solvent | Conditions | Product | Yield | Ref |

| 5-Phenylisothiazole | Bromine (Br₂) | Potassium Acetate | Glacial Acetic Acid | Stir at RT, then reflux 2h | This compound | 89.8% | rsc.org |

| 4,5-Dimethyl-2-aryl-1,3-thiazole | N-Bromosuccinimide (NBS) | - | CCl₄ / CH₂Cl₂ | Ambient Temp. | 4-Bromomethyl-5-methyl-2-aryl-1,3-thiazole | Good |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To synthesize this compound, one can envision a strategy where the phenyl group is introduced onto a 4-bromoisothiazole (B1276463) core via a cross-coupling reaction.

The Suzuki-Miyaura coupling is a particularly suitable reaction for this purpose. This would involve the reaction of a 4-bromoisothiazole derivative with phenylboronic acid in the presence of a palladium catalyst and a base. While this route starts with a brominated isothiazole, the bromine could be at a different position initially (e.g., 4,5-dibromoisothiazole), allowing for sequential, site-selective couplings to introduce different groups. For instance, reacting 2,4-dibromothiazole (B130268) with an alkylzinc halide (Negishi coupling) can regioselectively substitute the C2 position, leaving the C4 bromine available for a subsequent coupling to introduce a phenyl group. researchgate.net This modular approach provides significant synthetic flexibility.

Table 3: Conceptual Suzuki-Miyaura Coupling for Phenyl Group Introduction

| Isothiazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Ref |

| 4-Bromoisothiazole | Phenylboronic Acid | Pd(PPh₃)₄ or similar Pd(0) catalyst | K₂CO₃ or other suitable base | Toluene/Water or DME | This compound |

Green Chemistry Principles in this compound Synthesis

The synthesis of heterocyclic compounds, including this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the context of synthesizing this compound, green chemistry approaches focus on alternative reaction conditions and catalytic methods to create a more sustainable synthetic pathway. uns.ac.id This includes the use of solvent-free reactions, microwave-assisted synthesis, and various catalytic strategies to enhance reaction rates and yields while reducing the ecological footprint. uns.ac.idbeilstein-journals.org

Solvent-free, or solid-state, reaction conditions represent a significant advancement in green organic synthesis. By eliminating volatile and often toxic organic solvents, these methods reduce waste, lower costs, and simplify purification processes. For the synthesis of heterocyclic systems analogous to isothiazoles, solvent-free conditions have been effectively implemented.

One common approach involves the mechanical mixing or grinding of reactants, sometimes with a solid support or catalyst, in a ball mill. rsc.org For instance, the reduction of ketones, a common step in many organic syntheses, has been successfully performed using sodium borohydride (B1222165) in a solvent-free ball milling process. rsc.org Another technique involves heating a mixture of reactants without any solvent, which is particularly effective in microwave-assisted syntheses. rjpbcs.comorgchemres.org For example, the synthesis of 2-amino-5-phenyl thiazole (B1198619) derivatives has been achieved by reacting thiourea (B124793) and substituted ketones under solvent-free microwave irradiation, demonstrating the feasibility of this approach for similar heterocyclic structures. rjpbcs.com

The table below illustrates the effectiveness of solvent-free conditions in the synthesis of related heterocyclic compounds, highlighting the potential for application in this compound synthesis.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| α,α′-bis(substituted benzylidene) cycloalkanones, malononitrile | ZnO nanoparticles, 110 °C | 4H-pyrans | 90% | orgchemres.org |

| p-bromoacetophenone, sodium borohydride | Ball milling, 6 h | 1-(4-bromophenyl)ethanol | 73% | rsc.org |

This table showcases examples of solvent-free synthesis for related chemical structures, indicating the potential applicability of these methods for this compound.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly accelerating reaction times from hours to mere minutes. uns.ac.idresearchgate.net This technology utilizes microwave energy to heat the reaction mixture directly and efficiently, often leading to higher yields, improved product purity, and reduced side reactions compared to conventional heating methods. rjpbcs.comresearchgate.net

The application of microwave irradiation is particularly well-documented for the synthesis of thiazole and oxadiazole rings, which are structurally related to isothiazoles. rjpbcs.commdpi.com For example, the Hantzsch thiazole synthesis, a classic method involving the condensation of an α-haloketone with a thioamide, has been adapted for microwave conditions. The reaction of acetophenone (B1666503) with thiourea and iodine under microwave irradiation for just 5 minutes, followed by heating in water, can produce 2-amino-4-phenylthiazole (B127512) in a 92% yield. researchgate.net This is a substantial improvement over conventional methods that require hours of refluxing. researchgate.net Similarly, new derivatives of 5-phenyl-1,3,4-oxadiazole have been efficiently obtained via microwave-assisted cyclodehydration. mdpi.com

The use of eco-friendly solvents like glycerol (B35011) or solvent-free conditions can further enhance the green credentials of microwave-assisted synthesis. beilstein-journals.orgscirp.org

| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |

| Thiazole Synthesis | Acetophenone, Thiourea, Iodine | Microwave, DMF | 5-6 min | >90% | researchgate.net |

| Thiazole Synthesis | Substituted Acetophenone, Thiourea | Microwave, Solvent-Free | 4 min | High | rjpbcs.com |

| Chalcone Synthesis | 4-Bromoacetophenone, Benzaldehyde | Microwave, 140 W | - | 89.39% | uns.ac.id |

| Tetrahydro-1,3-thiazepine Synthesis | 4-Thioamidobutanols | Microwave, PPSE, Solvent-Free | Short | Good-Excellent | beilstein-journals.org |

This table presents data from microwave-assisted syntheses of related heterocyclic compounds, demonstrating the efficiency of this green chemistry technique.

Catalytic methods are a cornerstone of green chemistry, as they allow for reactions to proceed with high selectivity and efficiency while using only small amounts of the catalyst, which can often be recycled and reused.

Biocatalysis , the use of enzymes as catalysts, offers a highly sustainable alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions of temperature and pH, are biodegradable, and exhibit remarkable specificity. In the realm of heterocyclic synthesis, lipases have been successfully employed as biocatalysts for direct Mannich-type condensations. For example, Lipase B from Candida antarctica (CaL-B) has been shown to effectively catalyze the three-component reaction between a thiazole aldehyde, aniline, and acetone, achieving yields as high as 82%. mdpi.com This demonstrates the potential for enzymatic methods in constructing complex molecules related to this compound. mdpi.com

Metal-catalyzed reactions are also pivotal. For instance, milder reaction conditions have been developed for the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid, a closely related derivative. mdpi.com By using trifluoroacetic acid (TFA) as a solvent and catalyst at a low temperature (0 °C), the hydrolysis of the corresponding carboxamide to the carboxylic acid was achieved in a near-quantitative yield of 99%. mdpi.com This method avoids the use of harsh reagents like concentrated sulfuric acid and high temperatures, which were previously used and resulted in a much lower yield of 39%. mdpi.com

| Catalytic Method | Precursor | Catalyst/Reagents | Product | Yield (%) | Reference |

| Biocatalysis (Mannich Condensation) | 2-phenylthiazole-4-carbaldehyde, aniline, acetone | Lipase B from Candida antarctica (CaL-B) | Mannich Base | 82% | mdpi.com |

| Acid Catalysis (Hydrolysis) | 3-bromo-4-phenylisothiazole-5-carboxamide | NaNO₂, TFA, 0 °C | 3-bromo-4-phenylisothiazole-5-carboxylic acid | 99% | mdpi.com |

This table summarizes catalytic approaches for the synthesis of related isothiazole derivatives and other heterocycles, illustrating the high efficiency and mild conditions characteristic of green catalytic methods.

Chemical Reactivity and Transformational Chemistry of 4 Bromo 5 Phenylisothiazole

Reactivity at the Bromine Moiety

The bromine atom at the 4-position of the 5-phenylisothiazole (B86038) ring is the primary site of reactivity, serving as a versatile handle for various chemical transformations. rsc.org Its susceptibility to both nucleophilic substitution and metal-catalyzed cross-coupling reactions allows for the introduction of a wide array of substituents, leading to the synthesis of diverse isothiazole (B42339) derivatives. rsc.org

Nucleophilic Substitution Reactions

The bromine atom on the 4-Bromo-5-phenylisothiazole can be displaced by various nucleophiles. The electron-withdrawing nature of the isothiazole ring, along with the adjacent phenyl group, facilitates these substitution reactions. Studies have shown that this compound undergoes nucleophilic substitution at a rate 3.2 times faster than its thiazole (B1198619) counterpart at 25°C. vulcanchem.com Common nucleophiles used in these reactions include amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. eie.grtorontomu.ca The bromine atom acts as an efficient leaving group in the presence of a palladium catalyst.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and a halide. mdpi.commasterorganicchemistry.com In the case of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position. rsc.org The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate. researchgate.net

Research has demonstrated the successful Suzuki-Miyaura coupling of 4-bromo-isothiazole derivatives with phenylboronic acids, achieving yields of 70–75%. The regioselectivity of the reaction is high, with coupling occurring specifically at the C-4 position. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Derivatives

| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3,4-Diphenylisothiazole | 87 | |

| Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Chloro-5-aryl-isothiazole-4-carbonitriles | High | researchgate.net |

| Methylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Chloro-5-methyl-isothiazole-4-carbonitrile | High | researchgate.net |

| Potassium phenyltrifluoroborate | Pd Catalyst | Base | Not Specified | 3-Bromo-5-phenylisothiazole-4-carbonitrile | High | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. washington.eduorganic-chemistry.orgwikipedia.org This reaction provides a direct method for the alkynylation of the isothiazole ring at the 4-position. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. organic-chemistry.orgrsc.org While specific examples for this compound are not detailed in the provided results, the general applicability of Sonogashira coupling to aryl bromides suggests its feasibility. washington.eduorganic-chemistry.org

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. masterorganicchemistry.comorganic-chemistry.org This reaction allows for the introduction of alkenyl groups onto the isothiazole core. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as triethylamine (B128534). While direct examples with this compound are not explicitly detailed, the Heck reaction is a common transformation for aryl bromides. organic-chemistry.orgresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgsnnu.edu.cn This reaction has become a powerful method for the synthesis of aryl amines due to its broad substrate scope and mild reaction conditions. snnu.edu.cn For 4-Bromo-3-phenylisothiazole (B92122), a related compound, Buchwald-Hartwig amination with secondary amines like piperidine, using a Pd₂(dba)₃/Xantphos catalyst system, has been shown to produce the corresponding 4-amino-substituted isothiazole in an 81% yield. This suggests that this compound would also be a suitable substrate for this transformation, allowing for the synthesis of a variety of 4-amino-5-phenylisothiazole derivatives. kit.edursc.org

Stille Coupling

The Stille coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of isothiazole chemistry, it has been utilized for the regioselective synthesis of C5-substituted isothiazoles. rsc.org However, the reactivity of haloisothiazoles in Stille couplings can be influenced by the position of the halogen and other substituents on the ring.

Research has shown that 3,5-dihaloisothiazole-4-carbonitriles can undergo regioselective Stille coupling reactions at the C5 position. For instance, 3,5-dibromoisothiazole-4-carbonitrile is more reactive than its dichloro counterpart and effectively participates in Stille couplings. rsc.org While successful couplings have been achieved at the C5 position, the C3 position is generally less reactive. rsc.orgrsc.org Specifically, 3-substituted isothiazoles with chloro, bromo, mesyloxy, tosyloxy, and triflyloxy groups have shown limited success in Suzuki couplings at the C3 position. rsc.orgrsc.org

In the case of this compound derivatives, studies on 4-bromo-3-iodo-5-phenylisothiazole have indicated that it fails to undergo regiocontrolled Stille coupling. rsc.orgrsc.org However, 4-bromo-3,5-diphenylisothiazole has been shown to be effective in Stille couplings. rsc.orgrsc.org This suggests that the substitution pattern on the isothiazole ring plays a crucial role in the outcome of the reaction.

One of the challenges associated with Stille coupling is the removal of toxic organotin byproducts, which can be difficult due to the similar solubility of the isothiazole products. rsc.org

Table 1: Stille Coupling Reactions of Isothiazole Derivatives

| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 3,5-Dichloroisothiazole-4-carbonitrile | Tributylphenyltin | Pd(OAc)₂ in DMF | 3-Chloro-5-phenylisothiazole-4-carbonitrile | 68 | rsc.org |

| 4-Bromo-3-iodo-5-phenylisothiazole | Tributylphenyltin | Not specified | No successful coupling | - | rsc.orgrsc.org |

| 4-Bromo-3,5-diphenylisothiazole | Not specified | Not specified | Successful coupling | - | rsc.orgrsc.org |

Halogen Exchange Reactions (e.g., Finkelstein Reaction)

The Finkelstein reaction, a classic SN2 reaction, involves the exchange of one halogen atom for another. wikipedia.orgbyjus.com This reaction is typically driven to completion by the precipitation of the less soluble metal halide in a suitable solvent like acetone. wikipedia.orgbyjus.com While commonly used for alkyl halides, an aromatic version of the Finkelstein reaction exists, often catalyzed by copper(I) iodide. wikipedia.org

In the context of bromo-isothiazoles, halogen exchange reactions provide a pathway to other halo-isothiazoles. For example, the bromine atom in 4-bromo-3-phenylisothiazole can be replaced by iodine through a Finkelstein reaction using potassium iodide in DMF at elevated temperatures, resulting in a high yield of 4-iodo-3-phenylisothiazole.

Electrophilic Aromatic Substitution on the Isothiazole Ring

The isothiazole ring is generally considered electron-deficient, which can make electrophilic aromatic substitution challenging. However, the presence of substituents can modulate the ring's reactivity.

Nitration of brominated isothiazole derivatives can be achieved using a mixture of nitric acid and sulfuric acid. google.com For instance, the nitration of 4-bromophthalimide, a related heterocyclic compound, is carried out with 100% nitric acid in concentrated sulfuric acid. google.com The reaction conditions, such as temperature and reactant concentrations, are critical for achieving high yields and minimizing side reactions. google.com In some cases, nitration can be accompanied by bromination when both reagents are present. scirp.org

Sulfonation of brominated thiazole derivatives has been reported. For example, 4-bromo-2-alkylated thiazoles can be sulfonated using chlorosulfonic acid in DMF at elevated temperatures to yield the corresponding sulfonic acid derivatives. diva-portal.org

Reactions Involving the Phenyl Substituent

The phenyl group attached to the isothiazole ring can also undergo various chemical transformations.

The phenyl ring in phenylthiazole derivatives can be functionalized through electrophilic substitution reactions. smolecule.com The specific position of substitution on the phenyl ring is influenced by the electronic nature of the isothiazole ring and any other substituents present. For instance, in some pyrazole (B372694) derivatives with a phenyl group, the introduction of a fluorine atom or a trifluoromethyl group at different positions of the phenyl ring has been explored to modify the compound's properties. mdpi.com

Ring-Opening and Rearrangement Pathways

The isothiazole ring is generally characterized by considerable aromatic stability. However, under specific conditions, particularly involving strong nucleophiles or thermal and photochemical stress, it can undergo ring-opening and subsequent rearrangement reactions.

Nucleophilic attack is a primary pathway for the cleavage of the isothiazole ring. While position 5 is often more susceptible to nucleophilic substitution in many isothiazoles, attack at the sulfur atom (S1) can also occur, leading to the scission of the weak S-N bond. cdnsciencepub.comthieme-connect.com For this compound, a potent nucleophile could attack the sulfur atom, initiating a ring-opening cascade. This process typically results in the formation of an acyclic intermediate, such as a β-enaminothione or a related vinylogous imine, which may then cyclize to form a different heterocyclic system or react further depending on the conditions. For instance, studies on various isothiazolium salts have shown that nucleophilic attack at the sulfur atom leads to ring-opened intermediates that can recyclize into thiophenes. cdnsciencepub.com

Another potential rearrangement pathway involves the transformation of the isothiazole ring into another heterocycle, such as an isoxazole (B147169). This can be achieved by reacting the isothiazole with reagents like phosphorus pentasulfide, which facilitates the exchange of heteroatoms, although this is more commonly a method for synthesis rather than a transformation of a pre-formed isothiazole. medwinpublishers.com

Table 1: Potential Ring-Opening and Rearrangement Reactions

| Reaction Type | Reagent/Condition | Intermediate/Product | Description |

| Nucleophilic Ring Cleavage | Strong Nucleophiles (e.g., RLi, Grignards) | Acyclic β-enaminothione | Nucleophilic attack at the sulfur atom leads to cleavage of the S-N bond. |

| Recyclization | Nucleophiles (e.g., phenacyl ion) | Thiophene derivatives | Initial nucleophilic attack at sulfur, followed by ring-opening and intramolecular cyclization. cdnsciencepub.com |

Reductive Transformations and S-N Bond Cleavage

The presence of both a carbon-bromine bond and a sulfur-nitrogen bond provides multiple sites for reductive transformations in this compound. The specific outcome of a reduction reaction depends heavily on the reducing agent and the reaction conditions employed.

Reductive Debromination: The C-Br bond at position 4 can be selectively reduced. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or treatment with hydride reagents can lead to the removal of the bromine atom to yield 5-phenylisothiazole. This type of dehalogenation is a common transformation for aryl halides.

Reductive S-N Bond Cleavage: The weak S-N bond is a characteristic feature of the isothiazole ring and is susceptible to reductive cleavage. This can be accomplished using various reducing agents, including metal hydrides or phase-transfer catalysis conditions. For example, the reductive ring cleavage of isothiazoles using reagents like acetylcobalt tetracarbonyl has been reported to yield N-acylated 1-amino-2-alkene-3-thiones. researchgate.net Similarly, reduction of the related isoxazole ring with reagents like molybdenum hexacarbonyl Mo(CO)₆ is known to cleave the N-O bond, suggesting that similar conditions could be effective for the S-N bond in isothiazoles. rsc.org This cleavage transforms the heterocyclic structure into a linear, functionalized chain, which can be a valuable synthetic intermediate.

Table 2: Reductive Transformation Pathways

| Transformation | Reagent/Condition | Product | Notes |

| Reductive Debromination | H₂, Pd/C or other hydride reagents | 5-Phenylisothiazole | Selective removal of the bromine atom from the C4 position. |

| S-N Bond Cleavage | Strong reducing agents (e.g., metal hydrides), Mo(CO)₆, or phase-transfer catalysis | β-enaminothione derivatives | Cleavage of the weakest bond in the heterocycle, leading to a ring-opened product. researchgate.netrsc.org |

Cycloaddition Reactions

The isothiazole ring system can participate in cycloaddition reactions, acting as either the diene or the dienophile component, although its aromaticity can make it less reactive than non-aromatic counterparts. The presence of substituents greatly influences this reactivity. Electron-withdrawing groups on the ring can enhance its dienophilic character, making the C4=C5 double bond susceptible to attack by dienes in a Diels-Alder type reaction.

Conversely, the isothiazole system can act as a partner in 1,3-dipolar cycloadditions. medwinpublishers.comclockss.org For instance, the reaction of isothiazole derivatives with dipolarophiles like acetylenic esters can lead to the formation of new fused heterocyclic systems. acs.org Research on 3-alkoxyisothiazole 1,1-dioxides has shown they readily undergo 1,3-dipolar cycloaddition with various dipoles, including diazoalkanes and nitrile oxides, with a high degree of regioselectivity. clockss.org While this compound itself is not an isothiazole dioxide, this reactivity highlights the potential of the isothiazole core to engage in such transformations. The synthesis of pyrazole-isothiazole derivatives via a completely regioselective 1,3-dipolar cycloaddition reaction further underscores this potential. rsc.org

Table 3: Potential Cycloaddition Reactions

| Reaction Type | Reactant | Potential Product | Description |

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich dienes | Fused bicyclic systems | The C4=C5 bond acts as a dienophile, particularly if activated by electron-withdrawing groups. clockss.org |

| 1,3-Dipolar Cycloaddition | Dipolarophiles (e.g., alkynes, alkenes) | Fused or spirocyclic heterocyclic systems | The isothiazole ring or a derivative can react with various 1,3-dipoles. clockss.orgrsc.org |

Photochemical Transformations

Phenyl-substituted isothiazoles are known to undergo significant transformations upon irradiation with ultraviolet light. The primary photochemical processes observed are phototransposition and photocleavage. nih.govacs.org

Phototransposition: 5-Phenylisothiazole has been shown to undergo phototransposition, rearranging to form other isomers like 5-phenyloxazole (B45858) or other thiazoles. nih.govresearchgate.net This occurs through two competing pathways:

Electrocyclic Ring Closure-Heteroatom Migration: In this pathway, the isothiazole ring undergoes an electrocyclic closure to form a bicyclic intermediate, which then rearranges through heteroatom migration.

N(2)-C(3) Interchange: This pathway involves the interchange of the nitrogen and the adjacent carbon atom, leading to a different heterocyclic skeleton.

For 5-phenylisothiazole, the N(2)-C(3) interchange pathway is notably enhanced by the presence of triethylamine (TEA) and by increasing solvent polarity. nih.govacs.org It is highly probable that this compound would exhibit similar photochemical reactivity, with the bromo-substituent potentially influencing the quantum yields and the ratio of products from the competing pathways.

Photocleavage: Alongside rearrangement, 5-phenylisothiazole can undergo photocleavage of the S-N bond. This process fragments the ring, yielding 2-cyano-1-phenylethenethiol, which can be trapped by reacting with suitable electrophiles like benzyl (B1604629) bromide. nih.govacs.org

Table 4: Photochemical Reactions of Phenylisothiazoles

| Reaction | Pathway | Product(s) | Influencing Factors |

| Phototransposition | Electrocyclic ring closure & N(2)-C(3) interchange | Isomeric thiazoles, oxazoles | Phenyl substitution pattern, solvent polarity, additives (TEA). nih.govacs.org |

| Photocleavage | S-N bond scission | 2-Cyano-1-phenylethenethiol | - |

Electrochemical Reactivity Studies

While specific electrochemical studies on this compound are not widely reported, its reactivity can be predicted based on its constituent functional groups and data from related compounds. The primary electrochemical processes would involve the reduction of the carbon-bromine bond and the isothiazole ring, as well as the oxidation of the aromatic systems.

Reduction:

C-Br Bond Reduction: The carbon-bromine bond is expected to undergo an irreversible, two-electron reduction at a negative potential, leading to the cleavage of the bond and formation of a 5-phenylisothiazole radical anion and a bromide ion. This is a characteristic reaction for aryl halides.

Isothiazole Ring Reduction: The isothiazole ring itself can be reduced. Studies on related 1,2,5-thiadiazole (B1195012) 1,1-dioxides show two distinct, reversible reduction events, corresponding to the formation of a radical anion and then a dianion. mdpi.com While the dioxide is more easily reduced, a similar, albeit more negative, reduction potential would be expected for the isothiazole ring, potentially leading to S-N bond cleavage upon receiving an electron into the σ* orbital of the bond.

Oxidation:

Ring Oxidation: The phenyl group and the electron-rich isothiazole ring are susceptible to oxidation at positive potentials. This process would involve the removal of electrons from the π-system, generating a radical cation that could then undergo further reactions such as dimerization or reaction with the solvent/electrolyte.

Techniques like cyclic voltammetry would be instrumental in determining the precise potentials for these redox events and in assessing the stability of the resulting radical ions and other intermediates.

Table 5: Predicted Electrochemical Reactions

| Process | Potential Range | Expected Outcome | Notes |

| Reduction | Negative (vs. ref. electrode) | Cleavage of C-Br bond | Irreversible process characteristic of aryl halides. |

| Reduction | More Negative | Reduction of isothiazole ring, potential S-N cleavage | Formation of a radical anion, possibly followed by ring opening. |

| Oxidation | Positive (vs. ref. electrode) | Oxidation of phenyl and/or isothiazole π-system | Formation of a radical cation. |

Derivatives and Analogues of 4 Bromo 5 Phenylisothiazole

Synthesis of Novel Isothiazole (B42339) Derivatives from 4-Bromo-5-phenylisothiazole as a Building Block

This compound is a key intermediate for the synthesis of various novel isothiazole derivatives. The bromine atom at the 4-position is particularly amenable to substitution and cross-coupling reactions, enabling the introduction of diverse functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are effectively employed to create new carbon-carbon bonds at the C-4 position. nih.gov These reactions allow for the introduction of various aryl and other organic moieties, leading to a wide range of 4-substituted-5-phenylisothiazole derivatives. For instance, the Suzuki-Miyaura coupling of a bromo-phenylisothiazole with phenylboronic acid using a palladium catalyst like Pd(PPh₃)₄ results in the formation of a diphenylisothiazole. The reactivity of the bromo-isothiazole in these coupling reactions is influenced by the nature of the substituents on the isothiazole ring.

Furthermore, the bromine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, although this is less common for isothiazoles compared to other aromatic systems. Another important transformation is the lithium-halogen exchange, which can be achieved by treating this compound with a strong base like tert-butyllithium. This generates a highly reactive 4-lithio-5-phenylisothiazole intermediate, which can then be quenched with various electrophiles to introduce a wide range of substituents at the 4-position. acs.org An example is the synthesis of 4-deuterio-5-phenylisothiazole by quenching the lithiated intermediate with deuterated methanol (B129727) (CH₃OD). acs.org

Below is a table summarizing some of the synthetic transformations starting from this compound and its isomers, illustrating its utility as a versatile building block.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| This compound | 1. tert-Butyllithium, Anhydrous ether, -110 °C2. CH₃OD | 4-Deuterio-5-phenylisothiazole | - | acs.org |

| 4-Bromo-3-phenylisothiazole (B92122) | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 3,4-Diphenylisothiazole | 87% | |

| 4-Bromo-3-iodo-5-phenylisothiazole | Palladium catalyst | 3,3'-bi(this compound) | - | nih.gov |

Exploration of Isothiazole Oligomers and Polyisothiazoles

The development of isothiazole-based oligomers and polymers is an area of growing interest due to their potential applications in materials science, particularly in the field of conducting polymers and organic electronics. The ability of this compound to undergo cross-coupling reactions makes it a suitable monomer for the synthesis of such materials.

A straightforward approach to isothiazole oligomers is through palladium-catalyzed Ullmann-type reactions. For example, the palladium-catalyzed reaction of 4-bromo-3-iodo-5-phenylisothiazole can lead to the formation of a diisothiazole, specifically 3,3'-bi(this compound). nih.gov This demonstrates the feasibility of linking isothiazole units together.

The synthesis of longer chain polyisothiazoles can be envisioned through polymerization reactions like Stille or Suzuki polycondensation, where a dibromo-isothiazole derivative could be reacted with a distannyl or diboronic acid comonomer. While the synthesis of high molecular weight polyisothiazoles is still a developing field, the synthesis of conjugated polymers containing other thiazole-related heterocycles, such as thieno[3,4-d]thiazole and imidazo[2,1-b]thiazole, has been successfully demonstrated through methods like direct (hetero)arylation polycondensation (DHAP). rsc.orgrsc.org These methods provide a blueprint for the potential synthesis of polyisothiazoles from appropriate this compound-derived monomers.

The table below details the synthesis of an isothiazole dimer, a fundamental step towards the creation of isothiazole oligomers.

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Bromo-3-iodo-5-phenylisothiazole | Palladium catalyst | 3,3'-bi(this compound) | nih.gov |

Design and Synthesis of Multi-Heterocyclic Systems Incorporating the this compound Scaffold

The this compound scaffold is a valuable platform for the construction of more complex, multi-heterocyclic systems. These fused and linked heterocyclic structures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional architectures and electronic properties.

One major route to these systems is through cycloaddition reactions. For instance, isothiazole derivatives can potentially undergo [4+2] cycloaddition reactions, where the isothiazole ring acts as a diene or dienophile, to form fused bicyclic or polycyclic systems. mdpi.com While specific examples starting directly from this compound are not extensively reported, related isothiazole systems have been shown to participate in such transformations. For example, the reaction of a 4-bromo-3-phenylisothiazole with a nitrile oxide can lead to the formation of an isoxazolo-isothiazole fused system.

Another powerful strategy involves the functionalization of the this compound via cross-coupling reactions, followed by intramolecular cyclization to build an additional heterocyclic ring. For example, a Suzuki coupling could be used to introduce a substituent at the 4-position that contains a reactive group, which can then undergo a subsequent ring-closing reaction to form a fused system. The synthesis of isothiazoles condensed with pyrazole (B372694) rings has been reported, highlighting the potential for creating such multi-heterocyclic compounds. thieme-connect.comthieme-connect.com

The following table presents a representative example of how a bromo-phenylisothiazole isomer can be used to construct a multi-heterocyclic system, illustrating the potential of the this compound scaffold.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 4-Bromo-3-phenylisothiazole | Nitrile Oxides, CHCl₃, rt, 12h | Isoxazolo-isothiazole fused system |

Structure-Reactivity Correlations in Synthesized Derivatives

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is crucial for designing new synthetic routes and for the targeted development of molecules with specific properties. The electronic and steric effects of the substituents on the isothiazole ring play a significant role in determining the molecule's behavior in chemical reactions.

The electron-withdrawing nature of the phenyl group and the bromine atom influences the electron density of the isothiazole ring, which in turn affects its reactivity. For example, in palladium-catalyzed cross-coupling reactions, the electronic properties of the substituents can modulate the rate of oxidative addition of the palladium catalyst to the carbon-bromine bond.

The position of substituents also has a profound impact on reactivity. The photochemistry of phenylisothiazoles, for instance, shows competing phototransposition pathways that are dependent on the substitution pattern. acs.org Irradiation of phenylisothiazoles can lead to the formation of the corresponding phenylthiazole isomers through complex rearrangement mechanisms. acs.org

Computational studies, such as those employing density functional theory (DFT), are increasingly used to rationalize and predict the reactivity and selectivity of isothiazole derivatives. escholarship.orgtuwien.atnih.gov These studies can provide insights into reaction mechanisms, transition state energies, and the influence of different substituents on the reaction outcomes. For example, computational models can help in understanding the factors that govern the E/Z selectivity in reactions involving isothiazole derivatives. nih.gov

Structure-activity relationship (SAR) studies are also vital, particularly in the context of medicinal chemistry. By systematically modifying the structure of this compound derivatives and evaluating their biological activity, it is possible to identify key structural features that are essential for a desired pharmacological effect. esisresearch.orgbohrium.com For instance, the nature and position of substituents on the phenyl ring or the isothiazole nucleus can dramatically influence the biological activity of the resulting compounds. esisresearch.org

The table below summarizes how structural features can influence the reactivity of phenylisothiazole derivatives.

| Structural Feature | Influence on Reactivity | Example Reaction | Reference |

| Electron-withdrawing groups (e.g., phenyl) | Modulates electron density of the isothiazole ring, affecting the rate of catalytic reactions. | Palladium-catalyzed cross-coupling | |

| Position of substituents | Determines the outcome of photochemical reactions. | Phototransposition of phenylisothiazoles to phenylthiazoles | acs.org |

| Nature of phosphorus substituents in ylides | Influences the selectivity of the Wittig reaction. | Wittig reaction | nih.gov |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 4-Bromo-5-phenylisothiazole in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically exhibits distinct signals corresponding to the aromatic protons. A singlet is observed for the proton at the C3 position of the isothiazole (B42339) ring at approximately δ 8.36 ppm. acs.org The protons of the phenyl group at the C5 position appear as a multiplet in the range of δ 7.43-7.66 ppm. acs.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound in CDCl₃, characteristic chemical shifts are observed for the carbons of the isothiazole and phenyl rings. The carbon atom attached to the bromine (C4) is significantly deshielded, appearing at approximately δ 106.0 ppm. acs.org The C3 and C5 carbons of the isothiazole ring resonate at approximately δ 159.5 ppm and δ 161.0 ppm, respectively. acs.org The phenyl group carbons show signals in the aromatic region, typically between δ 128.4 and δ 129.8 ppm. acs.org

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | 8.36 | Singlet | H-3 (Isothiazole ring) | acs.org |

| ¹H | 7.43-7.52 | Multiplet | Phenyl protons | acs.org |

| ¹H | 7.58-7.66 | Multiplet | Phenyl protons | acs.org |

| ¹³C | 161.0 | - | C5 (Isothiazole ring) | acs.org |

| ¹³C | 159.5 | - | C3 (Isothiazole ring) | acs.org |

| ¹³C | 129.8 | - | Phenyl C | acs.org |

| ¹³C | 129.2 | - | Phenyl C | acs.org |

| ¹³C | 129.0 | - | Phenyl C | acs.org |

| ¹³C | 128.4 | - | Phenyl C | acs.org |

| ¹³C | 106.0 | - | C4 (Isothiazole ring) | acs.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are valuable for identifying the functional groups present in this compound by detecting the vibrations of molecular bonds.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the phenyl and isothiazole rings, and the C-Br stretching vibration. For related brominated isothiazole compounds, a strong absorption band corresponding to the C-Br stretch is observed around 644 cm⁻¹.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound (C₉H₆BrNS), the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). acs.org The exact mass can be used to confirm the molecular formula. nih.gov In one study, the mass spectrum of this compound showed a base peak at m/z 241, corresponding to the molecular ion with the ⁷⁹Br isotope, and a significant peak at m/z 243 for the ⁸¹Br isotope. acs.org

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a suitable method for the analysis of volatile and thermally stable compounds like this compound. nih.govresearchgate.net The retention time from the GC provides a measure of the compound's identity, while the mass spectrum confirms its structure and can be used to identify impurities. acs.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. nih.govlcms.cz For non-volatile or thermally labile compounds, LC-MS is preferred over GC-MS. A developed LC-MS/MS method can provide high sensitivity and selectivity for the analysis of brominated organic compounds and their potential impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and purification of organic compounds. A typical HPLC method for a related compound, 4-bromo-3-methyl-5-phenylisothiazole (B155670), utilizes a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water to achieve baseline separation from impurities. Similar conditions could be adapted for the purity assessment of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electron distribution and energy of a molecule. For isothiazole (B42339) derivatives, these calculations help in understanding their chemical behavior and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for systems like 4-bromo-5-phenylisothiazole. Studies on related substituted thiazole (B1198619) and isothiazole derivatives commonly employ DFT to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties. researchgate.netrsc.orgnih.govsemanticscholar.org

A frequent choice for such calculations is the B3LYP hybrid functional, often paired with basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) to achieve reliable results. researchgate.netresearchgate.netals-journal.com For this compound, DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation. This involves determining the optimal bond lengths, bond angles, and dihedral angles, such as the twist of the phenyl group relative to the isothiazole ring. These optimized geometries are crucial for the accuracy of all other calculated properties. researchgate.netals-journal.com

DFT can also be used to calculate various electronic properties that dictate reactivity. For instance, calculations on a related 4-bromo-3-methyl-5-phenylisothiazole (B155670) suggest that the electron-withdrawing nature of the phenyl and methyl groups, combined with the bromine atom, modulates the electron density of the isothiazole ring, which in turn affects its reactivity in processes like cross-coupling reactions. Similarly, DFT is employed to predict the regioselectivity of electrophilic substitution reactions by calculating the activation barriers for attack at different positions on the isothiazole ring.

Table 1: Common DFT Functionals and Basis Sets for Isothiazole Derivatives

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d,p) | Geometry optimization, Vibrational frequencies |

| B3LYP | 6-311++G(d,p) | Higher accuracy electronic properties, NMR chemical shifts |

| M06-2X | 6-31G(d) | Thermochemistry, Reaction barrier heights |

| MPW1PW91 | 6-31G(d) | Prediction of thermal reactivity |

This table is generated based on methodologies applied to related thiazole and isothiazole derivatives in the literature. researchgate.netresearchgate.netals-journal.comi-repository.netbeilstein-journals.org

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties.

For isothiazole systems, ab initio calculations have been used to aid in structural analysis and to compare with experimental results. researchgate.net For example, calculations on 4-bromo-3-chloro-5-phenylisothiazole have utilized the 4-31G basis set to help analyze its structure. researchgate.net In studies of related heterocyclic systems, ab initio methods have been employed to investigate tautomerism and polymorphism, providing insights into the relative stability of different forms. acs.org For this compound, such methods could be used to provide a benchmark for DFT results and to more accurately calculate properties like electron correlation energies, which are important for a precise understanding of its electronic structure.

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals provide significant insights into a molecule's electrophilic and nucleophilic nature.

For molecules like this compound, computational methods are used to calculate the energies of the HOMO and LUMO and to visualize their shapes. researchgate.netresearchgate.net

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character.

The LUMO represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or electron-accepting character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of related brominated thiazoles, the HOMO/LUMO gap is analyzed to understand their reactivity in synthetic reactions. For this compound, the phenyl ring and the bromine atom would significantly influence the energy and localization of these frontier orbitals. The analysis of these orbitals is crucial for predicting how the molecule will interact with other reagents. ufla.br

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with each step. smu.edu

For isothiazole derivatives, computational studies have been used to understand various reaction mechanisms. For example, the mechanism of electrophilic bromination of 3-phenylisothiazole (B82050) to yield the 4-bromo derivative has been described as an electrophilic aromatic substitution, where computational modeling can help to visualize the transition state and confirm the regioselectivity of the bromine addition.

Furthermore, computational studies on the photochemistry of related bromothiazoles have been used to propose mechanisms involving the homolytic cleavage of the C-Br bond. researchgate.net Theoretical investigations into the photoisomerization of phenylazothiazoles have employed methods like time-dependent DFT (TDDFT) to map out the excited-state potential energy surfaces and identify key intermediates and conical intersections that govern the reaction pathway. acs.org For this compound, similar computational approaches could be used to study its behavior in various reactions, such as nucleophilic substitution at the bromine-bearing carbon or its participation in palladium-catalyzed cross-coupling reactions, by calculating the energies of reactants, products, and transition states.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties, which serves as a valuable tool for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

DFT calculations are routinely used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netmdpi.com

IR Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This calculated spectrum is often compared with the experimental one to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. als-journal.commdpi.com

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C). als-journal.com These theoretical shifts can be correlated with experimental data to confirm structural assignments. For example, in a related brominated thiazole derivative, DFT was used to calculate bond angles and correlate them with spectral data. rsc.org

Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net This allows for the prediction and interpretation of the electronic transitions occurring within the molecule upon absorption of light.

Molecular Docking and Dynamics Simulations in Non-Biological Contexts (e.g., Ligand-Catalyst Interactions)

While molecular docking and molecular dynamics (MD) simulations are most famously applied in drug discovery to study protein-ligand binding, these techniques also have applications in non-biological contexts, such as materials science and catalysis. mdpi.compnnl.govschrodinger.com

For this compound, these methods could be applied to understand its interactions with catalyst surfaces or within a material matrix. For example, isothiazole derivatives have been used as ligands in palladium-catalyzed cross-coupling reactions.

Molecular Docking could be used to predict the preferred binding orientation of the this compound ligand to a palladium catalyst center. This would provide insights into the steric and electronic factors that govern the formation of the catalyst-ligand complex, which is a critical step in the catalytic cycle.

Molecular Dynamics (MD) simulations could then be used to study the stability and dynamics of this ligand-catalyst complex over time. MD simulations provide a picture of the atomic motions, allowing researchers to understand the flexibility of the ligand when bound to the catalyst and to explore the energetic landscape of the interaction.

Although detailed molecular docking and dynamics studies of this compound in a non-biological context are not widely available in published literature, the principles are well-established. Computational studies on related systems, such as the use of isoxazole (B147169) derivatives in materials science, demonstrate the utility of these methods. mdpi.com Such simulations can help in the rational design of new catalysts or functional materials by providing a molecular-level understanding of the interactions involved.

Applications in Advanced Materials and Chemical Sciences

Utilization as Synthetic Intermediates in Complex Molecule Synthesis

Isothiazoles are recognized as important compounds for their utility as synthetic intermediates in the creation of more complex molecules, including those with significant biological activity. mdpi.comresearchgate.net The 4-bromo-5-phenylisothiazole scaffold is particularly useful due to its defined points of reactivity. The bromine atom at the 4-position and the potential for functionalization of the phenyl ring make it a key component in building larger molecular architectures.

The transformation of functional groups on the isothiazole (B42339) ring is a common strategy for creating diverse derivatives. For instance, related brominated isothiazole structures, such as 3-bromo-4-phenylisothiazole-5-carboxamide, can be efficiently converted into their corresponding carboxylic acids. mdpi.comresearchgate.net This highlights the stability of the bromo-phenyl-isothiazole core under various reaction conditions, allowing for selective modification at other positions.

Key reactions involving brominated heterocycles like this compound include:

Cross-Coupling Reactions: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the introduction of a wide variety of substituents at the 4-position, enabling the construction of complex molecular frameworks. The use of bromo-substituted aromatic compounds is a foundational strategy in the synthesis of functional organic materials. researchgate.net

Lithiation and Subsequent Electrophilic Quench: Metallation of the isothiazole ring, often with organolithium reagents, can create nucleophilic sites for reaction with various electrophiles. While metallation of isothiazoles typically occurs at position-5, the presence of substituents significantly influences the regioselectivity. clockss.org The bromine atom itself can undergo metal-halogen exchange, providing another route to functionalization.

The multifunctionality of compounds like this compound makes them valuable scaffolds for generating libraries of derivatives for various applications in materials science and medicinal chemistry. mdpi.com

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reactive Site | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | C4-Br | Aryl boronic acids, Pd catalyst | 4-Aryl-5-phenylisothiazole |

| Stille Coupling | C4-Br | Organostannanes, Pd catalyst | 4-Substituted-5-phenylisothiazole |

| Heck Coupling | C4-Br | Alkenes, Pd catalyst | 4-Alkenyl-5-phenylisothiazole |

| Metal-Halogen Exchange | C4-Br | n-BuLi, t-BuLi | 4-Lithio-5-phenylisothiazole |

| Nucleophilic Aromatic Substitution | C4-Br | Strong nucleophiles | 4-Substituted-5-phenylisothiazole |

Ligands in Catalysis and Coordination Chemistry

The isothiazole ring contains a nitrogen atom with a lone pair of electrons, making it a potential coordination site for metal ions. This allows isothiazole derivatives to function as ligands in the formation of metal complexes, which are central to catalysis and coordination chemistry. thieme-connect.com

While extensive research on metal complexes specifically with this compound is not widely documented, the coordination chemistry of related thiazole (B1198619) and isothiazole structures provides significant insights. Phenylthiazole systems have been successfully used to create stable organometallic palladium(II) complexes that are effective catalysts for Suzuki-Miyaura cross-coupling reactions. cdnsciencepub.com In these complexes, the ligand typically binds to the metal center through the thiazole nitrogen and via C-H activation at the ortho-position of the phenyl ring. cdnsciencepub.com

Similarly, bromo-substituted phenylbenzothiazole ligands have been integrated into iridium(III) cyclometalated complexes. nih.gov These complexes exhibit distorted octahedral geometry, with the iridium center coordinated to the ligands' nitrogen and carbon atoms. nih.gov The presence and position of the bromine atom on the ligand framework have been shown to modulate the photophysical and electrochemical properties of the resulting metal complex. nih.gov The azomethine group in Schiff bases derived from substituted phenylthiazoles also acts as an excellent electron donor, forming stable complexes with transition metals like Co(II), Cu(II), and Ni(II). nih.govresearchgate.net These findings suggest that this compound has strong potential to act as a mono- or bidentate ligand, with the isothiazole nitrogen serving as a primary coordination site.

The development of ligands for stereoselective catalysis often requires the introduction of chiral elements into the ligand structure. While this compound is an achiral molecule, it can serve as a precursor for the synthesis of chiral ligands. By introducing chiral substituents, either on the phenyl ring or at other positions on the isothiazole core via the bromo handle, it is possible to design novel ligands for asymmetric catalysis. However, based on available literature, the direct application or extensive study of this compound derivatives in stereoselective catalysis is not yet a well-explored area.

Precursors for Optoelectronic Materials (e.g., OLEDs, Organic Semiconductors)

Organic semiconductors are the active components in a range of optoelectronic devices, including Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). researchgate.net These materials are typically composed of π-conjugated organic molecules or polymers. The synthesis of these materials often relies on building blocks that are aromatic or heteroaromatic and can be easily coupled to extend the conjugation length.

This compound possesses key features that make it a suitable precursor for optoelectronic materials:

Heterocyclic Aromatic Core: The isothiazole ring is an electron-rich heterocycle that can be incorporated into larger π-conjugated systems. Thiazole-containing polymers have been shown to be both conductive and photoactive. expresspolymlett.com

Reactive Bromine Handle: The bromine atom is an ideal functional group for cross-coupling reactions, which are the primary methods for synthesizing conjugated polymers and complex organic semiconductors. researchgate.net For example, 1,3,6,8-tetrabromopyrene is a common starting material for creating novel semiconducting materials via Suzuki coupling reactions. researchgate.net In the same vein, this compound can be used as a monomer or an end-capping unit in the synthesis of oligomers and polymers for electronic applications.

The incorporation of the phenylisothiazole moiety can influence the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, of the final material, thereby tuning its performance in devices like OLEDs. researchgate.netresearchgate.net

Components in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These assemblies have applications in areas like molecular recognition, host-guest chemistry, and functional materials.

Thiazole- and thiazolothiazole-based moieties have been successfully used to construct novel supramolecular assemblies. rsc.orgresearchgate.net For example, extended viologens containing a thiazolothiazole core can form donor-acceptor systems with benzenecarboxylic acids, leading to materials with interesting photochromic properties. rsc.org The formation of these structures relies on hydrogen bonding and π-π stacking between the electron-deficient viologen units and the electron-donating acid moieties. researchgate.net

This compound is a promising candidate for inclusion in supramolecular design. The planar, aromatic structure of both the isothiazole and phenyl rings makes it susceptible to engaging in π-π stacking interactions with other aromatic systems. The nitrogen and sulfur atoms could potentially participate in hydrogen bonding or halogen bonding. These non-covalent interactions could allow this compound to self-assemble or co-assemble with other molecules to form well-defined, functional supramolecular architectures.

Role in Advanced Polymer Synthesis (e.g., Conductive Polymers)

Advanced functional polymers are materials designed to have specific properties for use in revolutionary technologies. scispace.com Conductive polymers, a subset of this class, have a conjugated π-electron system along their backbone, which allows for charge transport.

The synthesis of conjugated polymers frequently involves the step-growth polymerization of di-functionalized monomers using cross-coupling methodologies. Brominated aromatic and heteroaromatic compounds are essential monomers in this process. Thiophene- and thiazole-based polymers have demonstrated conductive and photoactive properties suitable for electronic applications. expresspolymlett.com

This compound can be envisioned as a key monomer in advanced polymer synthesis. If further functionalized to introduce a second reactive site (e.g., another bromine or a boronic ester on the phenyl ring), it could undergo polymerization to create novel conductive polymers. The isothiazole unit within the polymer backbone would influence the polymer's electronic structure, solubility, and solid-state packing, thereby affecting its conductivity and other material properties. The bromine atom provides a reliable reactive handle for established polymerization techniques like Suzuki and Stille polycondensation, making this compound a valuable building block for the rational design of new functional and conductive polymers. scispace.com

Applications in Agrochemicals (excluding biological activity/toxicity)

The isothiazole nucleus is a key structural motif in the development of various agrochemicals, primarily due to its contribution to the molecular framework of certain fungicides and insecticides. researchgate.netnih.gov While specific studies focusing solely on the agrochemical applications of this compound are not extensively detailed in the available research, the broader class of isothiazole derivatives has been the subject of significant investigation in the field of crop protection. researchgate.netresearchgate.net The unique chemical properties of the isothiazole ring are leveraged in the design and synthesis of novel agrochemical compounds. nih.gov

Research in this area often focuses on the synthesis of isothiazole derivatives and the exploration of their structure-activity relationships. nih.govnih.gov For instance, the fungicide isotianil is a notable example of a commercial agrochemical that contains an isothiazole ring. researchgate.net The development of new agrochemicals often involves the creation of novel derivatives by combining the isothiazole core with other bioactive substructures. nih.govrsc.org This approach aims to discover compounds with enhanced efficacy and potentially novel modes of action.

The synthesis of isothiazole-containing compounds for agrochemical research can involve multi-step processes. For example, the synthesis of some isothiazole–thiazole derivatives begins with the construction of a foundational isothiazole compound, which is then further modified. nih.govrsc.org One reported synthesis route involves the reaction of 3,4-dichloroisothiazole-5-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride to produce a Weinreb amide. This intermediate is then reacted with a Grignard reagent to yield a ketone derivative, which serves as a precursor for further elaboration. nih.gov Another general strategy involves the condensation of intermediates to form the core heterocyclic structure, which is then functionalized to produce a library of derivatives for screening. nih.gov

The following table provides a brief overview of key isothiazole-based agrochemicals and the general synthesis strategies for related derivatives.

| Compound/Derivative Class | Agrochemical Type | Key Structural Feature | General Synthesis Approach |

| Isotianil | Fungicide | Isothiazole ring | Synthesis often involves the creation of a substituted isothiazole carboxylic acid moiety. researchgate.net |

| Isothiazole–thiazole derivatives | Fungicidal candidates | Combination of isothiazole and thiazole rings | Multi-step synthesis involving condensation and functional group manipulation. nih.govrsc.org |

| 3,4-Dichloroisothiazoles | Fungicidal precursors | Dichloro-substituted isothiazole ring | Used as starting materials for the synthesis of more complex derivatives. nih.gov |

It is important to note that while the isothiazole scaffold is of significant interest in agrochemical research, the specific role and application of this compound within this context would require further dedicated investigation.

Corrosion Inhibition Studies (mechanistic focus on adsorption and theoretical aspects)

The inhibition mechanism of such heterocyclic compounds is primarily understood through their adsorption behavior at the metal-solution interface. This adsorption can occur through two main processes: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. nih.gov Chemisorption, on the other hand, involves the sharing of electrons or charge transfer from the inhibitor molecule to the vacant d-orbitals of the metal atoms, resulting in the formation of a coordinate-type bond. mdpi.com The presence of lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons in the phenyl and isothiazole rings of this compound, are features that would be expected to facilitate such interactions.

The adsorption of organic inhibitors on a metal surface often follows specific adsorption isotherms, such as the Langmuir adsorption isotherm. mdpi.comresearchgate.net The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The spontaneity of the adsorption process can be inferred from the value of the Gibbs free energy of adsorption (ΔG°ads). Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. researchgate.net

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the corrosion inhibition mechanism at a molecular level. nih.govacs.org DFT calculations can provide insights into the relationship between the molecular structure of an inhibitor and its protective efficacy. arabjchem.org Key quantum chemical parameters derived from these calculations are often correlated with inhibition efficiency. These parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value is generally associated with a greater ability of a molecule to donate electrons to the vacant d-orbitals of a metal, leading to enhanced inhibition efficiency.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value indicates a greater ability of the molecule to accept electrons from the metal surface.

ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity of the inhibitor molecule, which can lead to stronger adsorption on the metal surface.

The following table summarizes these key quantum chemical parameters and their general correlation with corrosion inhibition efficiency for heterocyclic compounds.

| Quantum Chemical Parameter | Description | Correlation with Inhibition Efficiency |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values generally indicate better inhibition. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values can indicate better inhibition. |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | Smaller values often correlate with higher inhibition efficiency. |

Given the structural features of this compound, it is plausible that it would function as a mixed-type inhibitor, meaning it would retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.orgmdpi.com The adsorption would likely involve the formation of a protective film on the metal surface, with contributions from both physisorption and chemisorption mechanisms. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for 4-Bromo-5-phenylisothiazole Transformations

The presence of a bromine atom at the 4-position of 5-phenylisothiazole (B86038) offers a reactive handle for various catalytic cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. Palladium-catalyzed reactions, in particular, have proven to be highly effective for the functionalization of bromo-substituted heterocycles. liv.ac.ukmdpi.com

Recent research has focused on the development of novel and more efficient catalytic systems to expand the scope of transformations possible with this compound. These efforts are aimed at achieving higher yields, greater selectivity, and milder reaction conditions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a prominent method for forming carbon-carbon bonds. libretexts.org For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position. nih.gov

The development of advanced catalyst systems, often employing sophisticated phosphine (B1218219) ligands, has been instrumental in improving the efficiency of these coupling reactions. liv.ac.uk For instance, the use of bulky, electron-rich phosphine ligands can enhance the catalytic activity of palladium complexes, allowing for the coupling of even challenging substrates. nih.gov

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions applicable to this compound:

| Reaction Type | Catalyst/Ligand | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/XPhos | Arylboronic acids | 4,5-Diaryl-isothiazoles |

| Heck | Pd(OAc)₂/P(o-tolyl)₃ | Alkenes | 4-Alkenyl-5-phenylisothiazoles |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal alkynes | 4-Alkynyl-5-phenylisothiazoles |

| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | Amines, amides | 4-Amino-5-phenylisothiazoles |

| Stille | Pd(PPh₃)₄ | Organostannanes | 4-Aryl/alkenyl-5-phenylisothiazoles |

This table is illustrative and specific conditions may vary.

Future research in this area will likely focus on the development of catalysts based on more abundant and less expensive metals, such as nickel and copper, as greener alternatives to palladium. Furthermore, the exploration of photoredox catalysis could open up new avenues for the functionalization of this compound under mild and environmentally friendly conditions.

Integration into Nanotechnology and Nanoscience Research